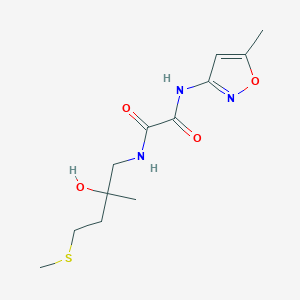

(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an acrylamide derivative that contains furan and thiophene moieties, which are known to possess unique properties.

Aplicaciones Científicas De Investigación

Chemical Compound Inhibition of SARS Coronavirus Helicase

A novel chemical compound resembling "(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide" has been identified to suppress the enzymatic activities of SARS coronavirus helicase. The compound demonstrated inhibitory effects on ATP hydrolysis and double-stranded DNA unwinding, suggesting its potential development as a SARS coronavirus inhibitor without significant cytotoxicity at tested concentrations (Jin-Moo Lee et al., 2017).

Green Organic Chemistry Synthesis

In the context of green organic chemistry, a compound with structural similarities was synthesized under microwave radiation, using filamentous marine and terrestrial-derived fungi. This process highlights an eco-friendly approach to synthesizing acrylamide derivatives, potentially applicable in various industrial and pharmaceutical contexts (D. E. Jimenez et al., 2019).

Palladium-Catalyzed Alkenation

The palladium-catalyzed direct alkenation of thiophenes and furans in the presence of acrylamides has been developed, showcasing a method for creating mono-alkenylated products. This process emphasizes the compound's role in facilitating reactions critical for synthesizing complex organic molecules, potentially useful in material science and pharmaceuticals (Jinlong Zhao et al., 2009).

Cyclization Reactions

The compound has been studied in cyclization reactions, particularly in transforming N-(2-acylaryl)benzamides and analogous compounds. This research illustrates the compound's utility in organic synthesis, particularly in creating complex cyclic structures that could have pharmaceutical applications (S. S. Mochalov et al., 2016).

Mitigating Acrylamide and Furan in Food

Although not directly related to the compound , research on mitigating acrylamide and furan levels in food has been conducted. This area of study is significant in understanding the broader applications of acrylamide derivatives in food safety and public health (M. Anese et al., 2013).

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-17(4-3-14-5-8-20-12-14)18(10-15-6-9-22-13-15)11-16-2-1-7-21-16/h1-9,12-13H,10-11H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAAVJGRQAASOK-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C=CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)/C=C/C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2544861.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2544864.png)

![Morpholin-4-yl 4-[(3-nitrophenyl)carbonyl]piperazinyl ketone](/img/structure/B2544871.png)

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2544880.png)